N-[2-chloro-5-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide
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Overview
Description
N-[2-chloro-5-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide is a complex organic compound that features a benzoxazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide typically involves multiple steps:
Formation of the Benzoxazole Ring: The initial step involves the synthesis of the benzoxazole ring, which can be achieved through the condensation of 2-aminophenol with a suitable aldehyde or carboxylic acid derivative under acidic conditions.
Chlorination: The next step involves the chlorination of the benzoxazole derivative at the appropriate position using reagents such as thionyl chloride or phosphorus pentachloride.
Nitration: The chlorinated benzoxazole derivative is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Amidation: Finally, the nitrobenzoxazole derivative is reacted with an appropriate amine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-5-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the benzoxazole ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium alkoxide in alcohol, amines in the presence of a base.
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Major Products
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of various substituted benzoxazole derivatives.
Oxidation: Formation of oxidized products such as carboxylic acids or aldehydes.
Scientific Research Applications
N-[2-chloro-5-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide has
Properties
IUPAC Name |
N-[2-chloro-5-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O4/c1-12-9-18-20(10-13(12)2)30-22(25-18)14-7-8-16(23)17(11-14)24-21(27)15-5-3-4-6-19(15)26(28)29/h3-11H,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFIQNKMNFZLWOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=N2)C3=CC(=C(C=C3)Cl)NC(=O)C4=CC=CC=C4[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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